Bph-715

Descripción general

Descripción

BPH-715 es un compuesto orgánico sintético conocido por sus potentes efectos inhibitorios sobre el crecimiento de la etapa hepática de Plasmodium falciparum, el parásito responsable de la malaria . Pertenece a una clase de compuestos llamados bisfosfonatos, que se utilizan tradicionalmente para tratar enfermedades de resorción ósea, pero han mostrado una actividad significativa contra varios protistas, incluidas las especies de Plasmodium .

Métodos De Preparación

La síntesis de BPH-715 implica la reacción de 3-(deciloxi)-1-(2-hidrogeno fosfonato-2-fosfonoetil)piridin-1-io con reactivos apropiados en condiciones controladas . La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan ampliamente en la literatura pública. Los métodos de producción industrial suelen implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

BPH-715 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: El compuesto se puede reducir para formar diferentes productos reducidos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.Aplicaciones Científicas De Investigación

BPH-715 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of bisphosphonates on various chemical processes.

Industry: This compound is used in the development of new antimalarial drugs and other therapeutic agents.

Mecanismo De Acción

BPH-715 exerts its effects by inhibiting the activity of enzymes involved in the isoprenoid biosynthesis pathway, specifically farnesyl diphosphate synthase and geranylgeranyl diphosphate synthase . These enzymes are crucial for the survival and growth of Plasmodium species. By inhibiting these enzymes, this compound disrupts the biosynthesis of essential isoprenoid compounds, leading to the death of the parasite .

Comparación Con Compuestos Similares

BPH-715 is compared with other bisphosphonates such as risedronate and pamidronate . While all these compounds inhibit similar enzymes, this compound is more lipophilic, which enhances its ability to penetrate cell membranes and exert its effects . This lipophilicity makes this compound a more potent inhibitor of Plasmodium liver-stage growth compared to its counterparts .

Similar Compounds

- Risedronate

- Pamidronate

- BPH-942

- BPH-943

This compound stands out due to its higher lipophilicity and potent inhibitory effects on Plasmodium liver-stage growth, making it a promising candidate for the development of new antimalarial therapies .

Propiedades

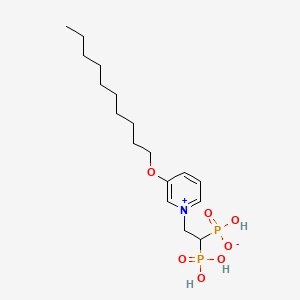

IUPAC Name |

[2-(3-decoxypyridin-1-ium-1-yl)-1-phosphonoethyl]-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO7P2/c1-2-3-4-5-6-7-8-9-13-25-16-11-10-12-18(14-16)15-17(26(19,20)21)27(22,23)24/h10-12,14,17H,2-9,13,15H2,1H3,(H3-,19,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJHUOZDBUEKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C[N+](=CC=C1)CC(P(=O)(O)O)P(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059677-23-4 | |

| Record name | BPH-715 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059677234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BPH-715 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD43M7UAP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.